BenchChemオンラインストアへようこそ!

Elaiophylin

ATPase Autophagy Macrolide

Elaiophylin is a C2-symmetric macrodiolide antibiotic and a definitive tool for P-type ATPase research. Unlike bafilomycin A1, it decouples P-type ATPase activity without confounding V-ATPase effects, blocking autophagy via lysosomal cathepsin attenuation. Its validated 2 mg/kg in vivo therapeutic window in ovarian cancer models enables robust efficacy studies without high-dose intestinal toxicity. For antifungal programs, it uniquely potentiates rapamycin. With defined antiprotozoal IC50 values and a favorable selectivity window over mammalian cells, it is an ideal scaffold for hit-to-lead optimization. Procure with confidence for precise mechanistic dissection.

Molecular Formula C54H88O18
Molecular Weight 1025.3 g/mol
CAS No. 37318-06-2
Cat. No. B1671157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElaiophylin
CAS37318-06-2
Synonymsantibiotic 255-E
antibiotic 56-62
azalomycin B
elaiophylin
elayofilin
Molecular FormulaC54H88O18
Molecular Weight1025.3 g/mol
Structural Identifiers
SMILESCCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C
InChIInChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1
InChIKeyOSERMIPXNLXAPD-MJMYBOKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elaiophylin (CAS 37318-06-2) Chemical Profile and Core Identity


Elaiophylin (CAS 37318-06-2), also known as Azalomycin B, Gopalamicin, or Salbomycin, is a C2-symmetric, 16-membered glycosylated macrodiolide antibiotic belonging to the polyketide family. It is primarily produced by fermentation of Streptomyces species, such as Streptomyces melanosporus [1]. This compound exhibits a multi-faceted biological profile, demonstrating activity as an autophagy inhibitor, an antiprotozoal agent, and an immunosuppressant [2].

Why Elaiophylin is Not Interchangeable with Common Macrolide Autophagy Inhibitors


Elaiophylin is not a generic substitute for other macrolide autophagy inhibitors due to its unique, multifaceted mechanism of action and its distinct structure-activity relationship. While compounds like bafilomycin A1 and concanamycin A are potent and specific inhibitors of vacuolar-type ATPases (V-ATPases), elaiophylin is inactive against V-ATPases and instead inhibits P-type ATPases [1]. Furthermore, its ability to block autophagic flux stems not from V-ATPase inhibition, but from attenuating lysosomal cathepsin activity [2]. These fundamental differences in target engagement and mode of action mean that substituting elaiophylin with a V-ATPase inhibitor will not replicate its biological effects, particularly its unique antiprotozoal activity, its synergistic antifungal action with rapamycin, and its distinct in vivo antitumor profile with a defined therapeutic window [3].

Quantifiable Differentiation of Elaiophylin: Evidence-Based Selection Guide


ATPase Inhibition Selectivity: Elaiophylin vs. Bafilomycin A1 and Concanamycin A

Elaiophylin exhibits a fundamentally different ATPase inhibition profile compared to the canonical autophagy inhibitors bafilomycin A1 and concanamycin A. While bafilomycin A1 and concanamycin A are potent inhibitors of vacuolar-type ATPases (V-ATPases), a key target in late-stage autophagy, elaiophylin is inactive against this enzyme class. Instead, it selectively inhibits P-type ATPases [1].

ATPase Autophagy Macrolide

Antiprotozoal Activity: Potency of Elaiophylin vs. Bispolides

Elaiophylin demonstrates distinct antiprotozoal activity, but it is notably less potent than the structurally related bispolides. It shows activity against Plasmodium falciparum K1a and Trypanosoma brucei brucei GUTat 3.1 strains with IC50 values of 0.36 μM and 0.45 μM, respectively [1]. In direct comparison, elaiophylin is 3–8 fold less potent against Trypanosoma and 1.6–4.5 fold less cytotoxic than bispolides A1 and A2 [2].

Antiprotozoal Trypanosoma Plasmodium

In Vivo Antitumor Efficacy and Therapeutic Window: Elaiophylin as a Single Agent

Elaiophylin demonstrates significant in vivo antitumor efficacy with a defined therapeutic window. In an orthotopic ovarian cancer model with metastasis, administration of a low dose of 2 mg/kg as a single agent achieved a significant antitumor effect without toxicity, reducing tumor growth by 72% compared to DMSO-treated controls. However, a high dose of 8 mg/kg led to intestinal damage, defining a clear therapeutic window for safe application [1].

Ovarian Cancer Autophagy Inhibition Xenograft Model

Autophagy Flux Inhibition: Elaiophylin vs. Chloroquine

Elaiophylin and chloroquine both block autophagy flux, but through distinct mechanisms and with different potencies. While chloroquine neutralizes lysosomal pH, elaiophylin attenuates lysosomal cathepsin activity, leading to the accumulation of autophagosomes and the marker SQSTM1/p62 [1]. Comparative immunofluorescence analysis shows that elaiophylin at a concentration of 0.75 μM induces a similar or greater accumulation of LC3B puncta compared to 20 μM chloroquine [2].

Autophagy Lysosome Cancer

Synergistic Antifungal Activity: Elaiophylin as a Rapamycin Potentiator

Elaiophylin possesses a unique and specific synergistic relationship with the antifungal agent rapamycin. While elaiophylin alone has no antifungal activity against Candida albicans, it markedly enhances the activity of rapamycin. This effect is not universal, as elaiophylin does not enhance the activity of nigericin against C. albicans, highlighting the specificity of this interaction [1].

Antifungal Rapamycin Candida albicans

Defined Application Scenarios for Elaiophylin (CAS 37318-06-2) Based on Quantitative Evidence


Investigating P-type ATPase Function and Autophagy-Independent Cell Death

Elaiophylin is the compound of choice for studies requiring specific inhibition of P-type ATPases without confounding effects on V-ATPases. Its inactivity against V-ATPases, as established by Dröse et al. [1], allows researchers to decouple P-type ATPase activity from the V-ATPase-mediated processes (e.g., endosomal acidification, late-stage autophagy) that are affected by bafilomycin A1 or concanamycin A.

Achieving In Vivo Autophagy Inhibition with a Defined Therapeutic Window

For in vivo oncology studies, particularly in ovarian cancer models, elaiophylin provides a critical advantage over other autophagy inhibitors. Its validated therapeutic window (e.g., 2 mg/kg dose is efficacious and non-toxic, whereas 8 mg/kg causes intestinal damage) allows for robust antitumor studies without the high-dose toxicity that often limits the use of more potent but less selective compounds like bafilomycin A1 [2].

Studying Synergistic Antifungal Mechanisms and Rapamycin Potentiation

Elaiophylin is uniquely positioned for investigating specific synergistic interactions in antifungal research. As a molecule with no standalone anti-Candida activity, it serves as an ideal tool for dissecting the mechanism by which it potentiates rapamycin's effects [3]. This specific synergy is not observed with other co-produced metabolites, making elaiophylin a highly specific probe for this pathway.

Selective Antiprotozoal Hit-to-Lead Optimization with Lower Cytotoxicity

In antiprotozoal drug discovery, elaiophylin offers a distinct profile compared to more potent, but potentially more cytotoxic, analogs like bispolides. With its defined IC50 values against Plasmodium (0.36 μM) and Trypanosoma (0.45 μM) and its 1.6–4.5 fold lower cytotoxicity, it provides a valuable scaffold for hit-to-lead optimization aimed at improving selectivity and therapeutic index [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elaiophylin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.